Acetyl bromide-13C2

Catalog No.
S1494560
CAS No.
113638-93-0
M.F
C2H3BrO
M. Wt
124.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl bromide-13C2

CAS Number

113638-93-0

Product Name

Acetyl bromide-13C2

IUPAC Name

acetyl bromide

Molecular Formula

C2H3BrO

Molecular Weight

124.93 g/mol

InChI

InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i1+1,2+1

InChI Key

FXXACINHVKSMDR-ZDOIIHCHSA-N

SMILES

CC(=O)Br

Canonical SMILES

CC(=O)Br

Isomeric SMILES

[13CH3][13C](=O)Br
Acetyl bromide-13C2 (C2H3Br13CO) is a commonly used reagent in organic chemistry and biochemistry experiments. It is a labeled version of acetyl bromide, which is used as a reagent to convert hydroxyl groups into bromides in organic synthesis. Acetyl bromide-13C2 differs from acetyl bromide in that it contains two isotopes of carbon-13, which makes it useful in carbon-13 labeling experiments. Carbon-13 is a stable isotope of carbon that is used as a tracer in chemical and biochemical experiments.
Acetyl bromide-13C2 is a colorless liquid with a boiling point of 91°C. It is soluble in water and most organic solvents. When exposed to air, it rapidly reacts with moisture to form hydrogen bromide and acetic acid. It has a molecular weight of 178.94 g/mol.
Acetyl bromide-13C2 can be synthesized by reacting 13C2-labeled acetic anhydride with hydrogen bromide gas. The reaction is typically carried out under reflux conditions in the presence of a dehydrating agent, such as phosphorus pentoxide. The resulting product is purified by distillation under reduced pressure.
The product can be characterized using a variety of methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR spectroscopy can be used to confirm the labeling of the carbon-13 atoms, while MS can be used to determine the molecular weight of the product.
Acetyl bromide-13C2 can be detected and quantified using a variety of analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a common method of analysis for acetyl bromide-13C2. Other methods include high-performance liquid chromatography (HPLC) and infrared spectroscopy (IR).
There is limited information available on the biological properties of acetyl bromide-13C2. It is not believed to be a naturally occurring substance in biological systems.
Acetyl bromide-13C2 is a hazardous substance and should be handled with care. It is highly reactive and can cause severe burns and irritation if it comes into contact with skin. It is also toxic if inhaled, swallowed, or absorbed through the skin.
Acetyl bromide-13C2 is used in a variety of scientific experiments, including:
1. Carbon-13 labeling experiments: Acetyl bromide-13C2 is used to introduce a carbon-13 label into a molecule of interest. This can be useful in determining the fate of the labeled carbon within the molecule.
2. Chemical synthesis: Acetyl bromide-13C2 is used as a reagent in organic synthesis to convert hydroxyl groups into bromides.
3. Polymer characterization: Acetyl bromide-13C2 can be used to cleave ester bonds in a polymer, allowing for a detailed analysis of the polymer's structure.
Research on acetyl bromide-13C2 is ongoing, with a focus on developing new methods for its synthesis and characterization. Additionally, researchers are exploring new applications for acetyl bromide-13C2 in carbon-13 labeling experiments and chemical synthesis.
Acetyl bromide-13C2 has potential implications in a variety of fields, including:
1. Organic synthesis: Acetyl bromide-13C2 can be used as a reagent in organic synthesis to convert hydroxyl groups into bromides. This reaction is commonly used in the synthesis of pharmaceuticals and fine chemicals.
2. Polymer science: Acetyl bromide-13C2 can be used to cleave ester bonds in a polymer, allowing for a detailed analysis of the polymer's structure. This information can be valuable in the development of new polymers with specific properties.
3. Biochemistry: Acetyl bromide-13C2 can be used in carbon-13 labeling experiments to study the metabolism of molecules of interest in biological systems.
There are some limitations to the use of acetyl bromide-13C2 in scientific experiments. For example, the reagent can be difficult to handle and is highly reactive. Future research may focus on developing new methods for synthesizing and handling acetyl bromide-13C2, as well as exploring new applications for the reagent in carbon-13 labeling experiments and chemical synthesis.
Additional future research directions include:
1. Developing new analytical methods for detecting and quantifying acetyl bromide-13C2 in complex matrices.
2. Exploring the potential use of acetyl bromide-13C2 in new fields, such as materials science and nanotechnology.
3. Investigating the toxicity and safety of acetyl bromide-13C2 in various applications, including its use in scientific experiments and industrial processes.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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